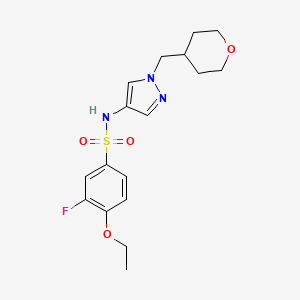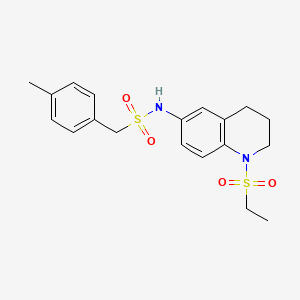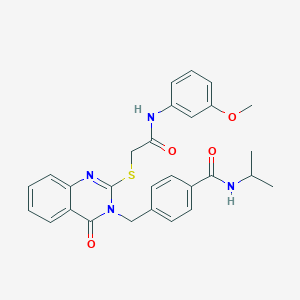
N-isopropyl-4-((2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides are often used in the synthesis of various other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The benzamide and quinazolinone groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research into similar compounds highlights the innovation in synthetic chemistry, particularly in the development of heterocyclic compounds and their derivatives. For instance, the work on synthetic studies in the 1,2-Dithiole series showcases methodologies for creating complex structures with potential for further chemical modifications (Brown, Rae, & Sternhell, 1965). Such methodologies pave the way for synthesizing compounds with specific properties, including the targeted compound, by facilitating the introduction of various functional groups.
Pharmaceutical Implications
The exploration of quinazoline derivatives and their synthesis reveals a continuous interest in this scaffold for pharmaceutical applications. Studies on quinazolinone derivatives indicate their potential as antimicrobial agents, showcasing a wide range of biological activities (Habib, Hassan, & El‐Mekabaty, 2012). Additionally, research on novel benzodifuranyl and quinazoline derivatives emphasizes their anti-inflammatory and analgesic properties, suggesting the compound's potential in contributing to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Characterization and Activity
The chemical characterization and exploration of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives reveal insights into structure-activity relationships, highlighting the significance of specific substitutions on the quinazoline ring for biological activity (Rahman et al., 2014). This research underscores the importance of molecular modifications for achieving desired pharmacological effects.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4S/c1-18(2)29-26(34)20-13-11-19(12-14-20)16-32-27(35)23-9-4-5-10-24(23)31-28(32)37-17-25(33)30-21-7-6-8-22(15-21)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEDXUDGDCLRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)

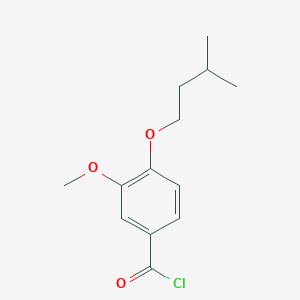
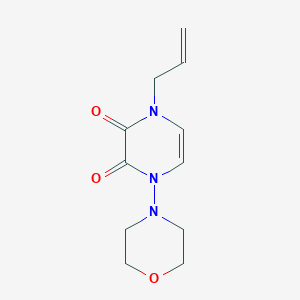
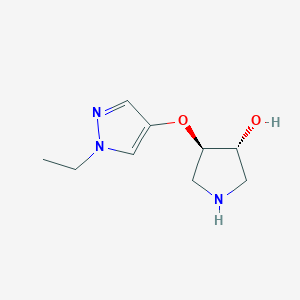
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

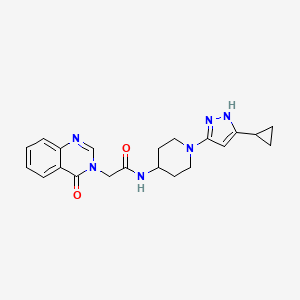
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)
